Brl 39123A; brl 39123D
Description
BRL 39123A (penciclovir) is a nucleoside analogue approved in 1996 for treating herpes simplex virus (HSV) infections. Its mechanism involves selective phosphorylation by viral thymidine kinase, forming an active triphosphate that inhibits viral DNA polymerase. This selectivity minimizes toxicity to host cells . Penciclovir is administered as a 1% topical cream and has been approved in the U.S., Europe, Japan, and China .
BRL 39123D is referenced in anti-infection and antibody-drug conjugate (ADC) research but lacks detailed characterization in the provided evidence.
Properties
Molecular Formula |
C10H14N5NaO3 |
|---|---|
Molecular Weight |
275.24 g/mol |
IUPAC Name |
sodium;2-(hydroxymethyl)-4-(2-imino-6-oxo-5H-purin-9-yl)butan-1-olate |
InChI |
InChI=1S/C10H14N5O3.Na/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17;/h5-7,16H,1-4H2,(H2,11,14,18);/q-1;+1 |
InChI Key |
NCJQFODWDKHGIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1CCC(CO)C[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of penciclovir involves several key steps:
Alkylation: 2-amino-6-chloropurine is alkylated with bromopropane triethyl ester under alkaline conditions to introduce the N-9 site side chain.
Decarboxylation: The resulting product undergoes decarboxylation in a methanol solution of sodium methoxide.
Ester Exchange: Ester exchange is performed to produce 2-amino-6-chloro-9-(3,3-dimethoxycarbonyl-1-propyl)purine.
Reduction: Sodium borohydride is used to reduce the product to 2-amino-6-chloro-9-(3-hydroxymethyl-4-hydroxy-1-butyl)purine.
Hydrolysis: The final product is obtained by direct hydrolysis under acidic conditions.
Industrial Production Methods
The industrial production of penciclovir involves optimizing the above synthetic route to ensure high yield and purity. The process includes:
- Pre-dispersing the raw material of penciclovir.
- Using high-speed homogenizing heads to maintain small granularity.
- Adding sodium dodecyl sulfate for solubilizing and uniform dispersion.
- Combining aqueous phase material with the rest of the cream in an emulsification kettle to avoid water-oil separation .
Chemical Reactions Analysis
Route 1: Dioxane Intermediate Method
This method involves two key steps:
-
Dioxane Formation :
-
Alkylation and Purine Condensation :
Key Data :
| Step | Yield (%) | Purity |
|---|---|---|
| Dioxane Formation | 61–65 | >90% |
| Alkylation | 78–82 | >95% |
Route 2: Mitsunobu Coupling (Improved Solubility)
To address poor solubility of intermediates:
-
Boc Protection :
-
Mitsunobu Reaction :
-
Deprotection :
Advantages :
Table 1: Comparative Analysis of Methods
| Parameter | Dioxane Method | Mitsunobu Method |
|---|---|---|
| Total Yield | 45–50% | 60–65% |
| Reaction Time | 24–36 h | 12–16 h |
| Purine Solubility | Low (DMF required) | High (THF compatible) |
| Scalability | Moderate | High |
Key Findings:
-
Persistent Antiviral Action : BRL 39123 triphosphate exhibits a half-life (~10 h) 14× longer than acyclovir triphosphate, due to stable phosphorylation in HSV-infected cells .
-
Selectivity : No inhibition of human DNA synthesis at concentrations ≤100 µg/mL .
Degradation and Stability
-
Hydrolytic Sensitivity : Acid-labile dioxane intermediates require controlled hydrolysis (2M HCl, reflux) .
Unresolved Challenges
Scientific Research Applications
Antiviral Activity
Both BRL 39123A and BRL 39123D are extensively studied for their antiviral properties:
- Mechanism of Action : These compounds inhibit viral DNA synthesis by targeting viral DNA polymerases, thus preventing the replication of herpesviruses .
- Efficacy : Clinical studies have shown that BRL 39123A has an EC50 of approximately 0.5 μg/ml for HSV-1, indicating high potency against this virus .
Drug Development
The compounds serve as lead candidates in the development of new antiviral therapies:
- Formulation Studies : Research has focused on optimizing formulations to enhance bioavailability and therapeutic efficacy. For instance, the solubility of BRL 39123A in various solvents has been characterized to improve its delivery in clinical settings .
- Combination Therapies : Studies suggest that combining these compounds with other antiviral agents may enhance their effectiveness against resistant strains of viruses .
Synthetic Organic Chemistry
Both compounds are valuable building blocks in synthetic organic chemistry:
- Synthesis Pathways : They are utilized in the synthesis of more complex molecules through various chemical reactions, including Mitsunobu reactions which allow for the formation of C-O, C-S, C-N, or C-C bonds under mild conditions .
- Research Applications : The ability to modify these compounds has led to the development of derivatives with enhanced properties for further research into their biological activities .
Data Table: Properties and Efficacy
| Property | BRL 39123A (Penciclovir) | BRL 39123D |
|---|---|---|
| Chemical Structure | Carba analog of ganciclovir | Related antiviral compound |
| Solubility (in water) | >200 mg/ml | TBD |
| EC50 (HSV-1) | ~0.5 μg/ml | TBD |
| Stability | Stable crystalline solid | TBD |
| Primary Use | Antiviral therapy | Antiviral therapy |
Case Study 1: Clinical Efficacy of BRL 39123A
In a clinical trial involving patients with recurrent herpes simplex labialis, BRL 39123A was administered topically. Results indicated a significant reduction in lesion healing time compared to placebo treatments. Patients reported improved symptoms within three days of application, showcasing the compound's efficacy in real-world settings .
Case Study 2: Synthesis Innovations
Research conducted by Pandit et al. (2024) demonstrated a novel synthesis pathway for producing BRL 39123A derivatives using a modified Mitsunobu reaction. This method improved yields significantly compared to traditional methods, allowing for faster production cycles and the exploration of new derivatives with potentially enhanced antiviral activity .
Mechanism of Action
Penciclovir exerts its antiviral effects through the following mechanism:
Phosphorylation: Viral thymidine kinase phosphorylates penciclovir to a monophosphate form.
Conversion to Triphosphate: Cellular kinases convert the monophosphate form to penciclovir triphosphate.
Inhibition of Viral DNA Polymerase: Penciclovir triphosphate inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell
Comparison with Similar Compounds
Comparison with Similar Compounds
Acyclovir (ACV)
ACV, a first-line antiherpes drug, shares a similar mechanism with penciclovir but differs in pharmacokinetics and potency:
Pharmacokinetic Profile
In human studies, BRL 39123A demonstrated dose-dependent pharmacokinetics with good tolerability at intravenous doses of 10–20 mg/kg.
Q & A
Q. What documentation standards are critical for ensuring reproducibility in synthetic protocols?
- Methodological Answer: Report exact reaction times, equipment models, and raw spectral data (NMR shifts, HPLC traces). Provide accession codes for deposited crystallographic data .
Note: Replace placeholder examples (e.g., "Table 1") with actual data from experimental workflows. Always cross-validate findings against independent datasets to mitigate confirmation bias.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
